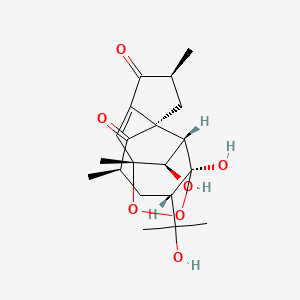

Steenkrotin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O7 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(1R,3R,5S,6R,9R,13S,15S,16R)-6,16-dihydroxy-5-(2-hydroxypropan-2-yl)-3,9,13-trimethyl-7,8-dioxatetracyclo[7.5.2.01,11.06,15]hexadec-10-ene-2,12-dione |

InChI |

InChI=1S/C20H28O7/c1-9-6-12(17(3,4)24)20(25)14-16(23)18(5,26-27-20)8-11-13(21)10(2)7-19(11,14)15(9)22/h8-10,12,14,16,23-25H,6-7H2,1-5H3/t9-,10+,12+,14-,16-,18-,19+,20+/m1/s1 |

InChI Key |

PMQKRUBIKDXSCN-NOBMYEPTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H]3[C@H]([C@@](C=C4[C@@]3(C1=O)C[C@@H](C4=O)C)(OO2)C)O)O)C(C)(C)O |

Canonical SMILES |

CC1CC(C2(C3C(C(C=C4C3(C1=O)CC(C4=O)C)(OO2)C)O)O)C(C)(C)O |

Synonyms |

steenkrotin B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Steenkrotin B

Botanical Source and Habitat

Croton steenkampianus (Euphorbiaceae Family) as a Source Organism

Steenkrotin B is a natural product isolated from the leaves of Croton steenkampianus mdpi.comresearchgate.netresearchgate.net. This plant belongs to the Euphorbiaceae family, a large and diverse family of flowering plants. Croton steenkampianus is a shrub or tree that can reach heights of up to 7 meters, though it more commonly grows to between 1 and 4.5 meters tall researchgate.net. The plant is characterized by a main stem that is heavily branched from its base and has a relatively smooth, grey bark researchgate.net. It is commonly known by the names "Marsh Fever-berry" and "Tonga Croton" researchgate.netmdpi.com. The leaves of this species are the primary source from which this compound has been successfully isolated mdpi.comresearchgate.netchemistryviews.org.

Geographical Distribution of Croton steenkampianus

Croton steenkampianus is endemic to specific regions of central and eastern Africa scribd.com. Its native range extends from Tanzania, specifically the Uzaramo region, and southern Mozambique down to South Africa kew.org. The plant primarily thrives in desert or dry shrubland biomes kew.org. It is also found in Eswatini, where it has been observed in protected areas such as the Mlawula Nature Reserve . The distribution also includes Botswana and Zimbabwe mozambiqueflora.com.

Extraction and Purification Methodologies

The isolation of this compound from Croton steenkampianus involves a multi-step process that begins with a crude extraction followed by sophisticated chromatographic techniques.

Ethanol (B145695) Crude Extract Preparation

The initial step in isolating this compound involves the preparation of a crude extract from the leaves of Croton steenkampianus using ethanol researchgate.netresearchgate.netnih.govacs.org. This process is a common method for extracting secondary metabolites from plant materials. The ethanol acts as a solvent, dissolving a wide range of compounds present in the leaves, including this compound mdpi.comnih.gov.

Chromatographic Fractionation Techniques

Following the initial extraction, the complex mixture of compounds in the ethanol extract must be separated to isolate this compound.

Silica (B1680970) Column Chromatography

A key technique employed in the purification of this compound is silica column chromatography researchgate.net. This method separates compounds based on their differential adsorption to a stationary phase, in this case, silica gel, and their solubility in a mobile phase that is passed through the column libretexts.org. The crude extract is loaded onto the silica gel column, and as the solvent flows through, the different compounds travel at different rates, allowing for their separation and collection in fractions libretexts.org. This technique is fundamental in isolating pure this compound from the other compounds present in the leaf extract researchgate.net.

Sephadex Column Chromatography

Sephadex column chromatography is a crucial step in the purification and isolation of this compound from the crude ethanol extract of Croton steenkampianus leaves. up.ac.za This size-exclusion chromatography technique separates molecules based on their size. The crude extract is passed through a column packed with Sephadex, a cross-linked dextran (B179266) gel. Larger molecules, which cannot enter the pores of the gel beads, pass through the column more quickly, while smaller molecules, like this compound, enter the pores and are eluted later. This method, in conjunction with other chromatographic techniques, allows for the effective separation of this compound from other co-occurring compounds. up.ac.zasigmaaldrich.com

Co-Isolated Natural Products

The phytochemical investigation of Croton steenkampianus that led to the discovery of this compound also resulted in the isolation of several other classes of natural products from the same leaf extract. acs.orgnih.gov These co-isolated compounds include other diterpenoids, flavonoids, and a novel indane derivative. acs.orgacs.org

Diterpenoids (e.g., Steenkrotin A)

This compound was isolated alongside a structurally related novel diterpenoid named Steenkrotin A. nih.govresearch-nexus.netresearchgate.net Both compounds represent new carbon skeletons within the diterpenoid class of natural products. researchgate.netresearchgate.net

| Co-Isolated Diterpenoids |

| Compound Name |

| Steenkrotin A |

Flavonoids (e.g., Quercetin (B1663063), Tamarixetin, Eriodictyol)

Several known flavonoids were also identified in the same ethanol extract. acs.orgacs.org The presence of these compounds is consistent with the chemical profile of many species within the Croton genus. acs.org

| Co-Isolated Flavonoids |

| Compound Name |

| Quercetin |

| Tamarixetin |

| Eriodictyol |

Structural Elucidation and Stereochemical Characterization of Steenkrotin B

Spectroscopic Techniques for Structural Determination

The definitive structure of Steenkrotin B was established through the integrated analysis of data from several key spectroscopic techniques. These methods, used in concert, allowed for the unambiguous assignment of its constitution and relative stereochemistry.

NMR spectroscopy was the principal tool used for the structural elucidation of this compound. up.ac.za Both one-dimensional and two-dimensional NMR experiments were crucial in mapping out the carbon skeleton and the connectivity between protons and carbons.

The ¹H and ¹³C NMR spectra of this compound provided the foundational information regarding its structure. The ¹H NMR spectrum revealed the number and chemical environment of all protons, including their multiplicity and coupling constants, which offered initial clues about adjacent protons. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the total number of carbon atoms and classified them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbons.

The molecular formula of this compound is C₂₀H₂₈O₇. up.ac.zaresearchgate.net The 1D NMR data provided the precise chemical shifts for each proton and carbon atom in the molecule, which are essential for the complete structural assignment. up.ac.za

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) Data interpreted from related studies.

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 4.18 | d | 5.1 |

| 5 | 3.11 | s | |

| 13 | 3.35 | d | 12.6 |

| 18a | 5.06 | s | |

| 18b | 5.04 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) Data interpreted from related studies.

| Position | δC (ppm) | Type |

|---|---|---|

| 2 | 148.1 | C |

| 4 | 140.8 | C |

| 19 | 11.2 | CH₃ |

While 1D NMR spectra provide a list of signals, 2D NMR experiments reveal the intricate network of connections within the molecule. For this compound, a suite of 2D NMR techniques was employed to assemble the full structure. up.ac.zaresearchgate.netup.ac.za

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This allowed for the tracing of proton-proton spin systems throughout the molecule, helping to piece together various fragments of the structure.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment established the direct, one-bond correlations between protons and the carbon atoms they are attached to. By correlating the signals from the ¹H and ¹³C NMR spectra, each proton signal could be definitively linked to its corresponding carbon, which is a critical step in assigning the carbon skeleton.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC spectrum was instrumental in piecing the molecular fragments together. It reveals correlations between protons and carbons over two or three bonds, providing long-range connectivity information. This data helped to link the spin systems identified by COSY and to place quaternary carbons and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of this compound, NOESY experiments were conducted. This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of NOE cross-peaks between specific protons provided crucial evidence for their spatial proximity, allowing for the assignment of the molecule's three-dimensional structure. up.ac.za

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. researchgate.net The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl groups, a key feature of the molecule's seven oxygen atoms. libretexts.org Strong absorptions in the range of 1650-1750 cm⁻¹ would confirm the presence of carbonyl functionalities, such as ketones or esters. libretexts.org Analysis of a triacetyl derivative of this compound also utilized IR spectroscopy to confirm the acetylation of hydroxyl groups. researchgate.net

Ultraviolet (UV) spectroscopy provides information about conjugated systems or chromophores within a molecule. researchgate.net For this compound, the UV spectrum was recorded to detect any conjugated π-electron systems, such as α,β-unsaturated ketones. researchgate.net The presence of such a system is indicated by a characteristic absorption maximum (λmax) in the UV spectrum, typically in the 220-250 nm range. researchgate.net This information complements the data from NMR and IR spectroscopy to confirm the presence of specific structural motifs.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a critical tool for determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The precise mass measurement allowed for the calculation of the unique molecular formula, C₂₀H₂₈O₇, which was fundamental to the entire process of structure elucidation. up.ac.zaresearchgate.net

One-Dimensional NMR (1D NMR)

X-ray Crystallography (for related compounds or derivatives)

While direct single-crystal X-ray diffraction analysis of this compound itself has not been extensively reported, the structures of related compounds and synthetic intermediates have been crucial in confirming its stereochemistry. acs.orgresearchgate.net X-ray crystallography is a powerful technique that provides precise information about the spatial arrangement of atoms within a crystal. libretexts.orgnumberanalytics.comwikipedia.org By diffracting X-rays through a crystalline sample, scientists can generate a three-dimensional electron density map, which reveals the positions of individual atoms and the bonds between them. researchgate.netnih.gov

In the context of this compound's structural elucidation, X-ray analysis of crystalline derivatives or key synthetic precursors has been instrumental. up.ac.zafao.orgchemrxiv.orgcrystallography.net For instance, the crystal structure of a related diterpenoid isolated alongside this compound provided vital clues. acs.orgresearchgate.net Furthermore, during the total synthesis of related natural products, X-ray diffraction has been used to confirm the stereochemistry of complex intermediates, thereby validating the stereochemical assignments for this compound. chemrxiv.org This technique has been particularly important in verifying the intricate stereochemical relationships within the molecule's complex ring system. utexas.edumissouri.edu

Proposed and Reassigned Structural Features

The initial structural hypothesis for this compound has undergone significant revision as more detailed experimental data became available.

Originally Assigned Tetracyclic Skeleton

Initially, this compound was proposed to possess an unusual acs.orgacs.orgfao.orgchemrxiv.org tetracyclic skeleton. scribd.com This early assignment was based on preliminary spectroscopic data. However, further investigation and total synthesis efforts led to a reassessment of this proposed structure. The synthesis of a molecule with the initially proposed tetracyclic framework and comparison of its spectroscopic data with that of the natural product revealed inconsistencies, prompting a structural revision. researchgate.net

Endoperoxide Subunit

A key and intriguing feature of this compound is the presence of an endoperoxide subunit. scribd.comnih.gov This moiety, a ring structure containing a peroxide (-O-O-) linkage, is relatively rare in natural products and is often associated with significant biological activity. hilarispublisher.com The presence of the endoperoxide was confirmed through spectroscopic analysis and its reactivity. The synthesis of this functional group often involves radical reactions with molecular oxygen. researchgate.net

Tricyclic Steenkrotane Core

Subsequent and more detailed studies led to the reassignment of this compound's core structure to a novel tricyclic system, now referred to as the steenkrotane core. rsc.orgacs.org This angularly fused [5-6-7] tricyclic carbon framework represents a new class of diterpenoid skeletons. rsc.org The term "tricyclic" refers to a molecule containing three fused rings. longdom.orgdrugs.comnih.govwikipedia.org The successful synthesis of this tricyclic core and the correlation of its spectroscopic data with the natural product were pivotal in establishing the correct structure. rsc.org

Stereogenic Centers and Quaternary Carbons

This compound possesses a complex stereochemical architecture, featuring multiple stereogenic centers and all-carbon quaternary centers. scribd.comoup.com A stereogenic center is a carbon atom bonded to four different groups, leading to the possibility of different spatial arrangements (stereoisomers). A quaternary carbon is a carbon atom bonded to four other carbon atoms. The presence of contiguous stereogenic quaternary carbons presents a significant synthetic challenge. nih.gov The precise stereochemistry of these centers was determined through a combination of advanced NMR techniques and confirmed by the stereocontrolled total synthesis of related compounds. dp.tech

Diastereomeric Forms (e.g., Hydroperoxide–Keto Form)

This compound can exist in equilibrium with a diastereomeric hydroperoxide–keto form. researchgate.netacs.org This involves the opening of the endoperoxide ring to form a hydroperoxide (-OOH) and a ketone (C=O) group. researchgate.net The diastereoselective synthesis of this hydroperoxide–keto form has been a key target in synthetic efforts, as it provides a pathway to the natural product itself. acs.orgacs.orgacs.org This transformation highlights the dynamic nature of the molecule's structure.

Discrepancies and Structural Reassessment Challenges

The initially proposed structure of this compound, a novel diterpenoid isolated from Croton steenkampianus, has been a subject of significant synthetic and analytical scrutiny. researchgate.netsemanticscholar.orgnih.gov Efforts to achieve the total synthesis of the proposed structure have revealed critical inconsistencies with the data reported for the natural product, leading to a necessary reassessment of its true chemical architecture. These challenges primarily revolve around disparities in spectroscopic data and the elusive nature of the key endoperoxide moiety in synthetic attempts.

Inconsistencies Between Spectroscopic Data of Synthetic and Natural Samples

A major challenge to the originally assigned structure of this compound arose from the diastereoselective total synthesis of its proposed hydroperoxide–keto form. acs.orgfigshare.comnih.gov A 2018 study by Xuan, Zhu, Ma, and Ding detailed a synthetic route to produce this presumed intermediate. acs.org However, upon completion, a comparison of the nuclear magnetic resonance (NMR) data between the synthetic compound and the isolated natural this compound revealed significant discrepancies. acs.org

Notably, the 13C NMR spectrum of the synthetic hydroperoxide–keto form showed a signal at δC 214.1 ppm, which was assigned to the C-14 ketone. This is in stark contrast to the reported δC 110.1 ppm for the C-14 in the natural sample, a value consistent with a carbon atom of an endoperoxide bridge. acs.org This substantial difference of over 100 ppm strongly indicated that the synthesized molecule was structurally different from the natural product.

Further inconsistencies were observed when attempting to derivatize the synthetic product. Following the procedure reported for the natural sample, treatment of the synthetic hydroperoxide-keto form with acetic anhydride (B1165640) and pyridine (B92270) did not yield the expected triacetyl derivative. Instead, this procedure resulted in the decomposition of the starting material. acs.org These conflicting results cast considerable doubt on the initially proposed structure of this compound.

Table 1: Comparison of 13C NMR Data for C-14

| Compound | Reported δC (ppm) for C-14 | Structural Implication |

| Natural this compound | 110.1 | Endoperoxide Carbon |

| Synthetic Hydroperoxide-Keto Form | 214.1 | Ketone Carbonyl |

Chemical Synthesis and Synthetic Methodologies for Steenkrotin B

Total and Diastereoselective Synthesis Approaches

The total synthesis of Steenkrotin B has been a subject of keen interest due to its novel structure and potential biological activity. acs.org Research has culminated in a diastereoselective approach that successfully constructed the hydroperoxide–keto form of racemic this compound. acs.orgacs.orgfigshare.com This synthetic route is characterized by a sequence of key reactions that efficiently assemble the complex polycyclic system. researchgate.netresearcher.lifenih.gov

A notable achievement in this field is the diastereoselective synthesis of a compound proposed to be this compound. zju.edu.cn The strategy successfully yielded the hydroperoxide–keto form of (±)-Steenkrotin B (2′). acs.orgacs.orgacs.org The retrosynthetic analysis began with the disconnection of the endoperoxide bridge, which was envisioned to arise from a regio- and diastereoselective Schenck ene reaction on a tricyclic precursor. acs.orgacs.org

| Compound | Description | Significance in Synthesis |

| (±)-Steenkrotin B (2) | The target natural product with a proposed endoperoxide structure. | The ultimate synthetic target. |

| Hydroperoxide–keto form of (±)-Steenkrotin B (2′) | The actual product obtained from the total synthesis. | Confirmed by spectroscopic data and X-ray crystallography of derivatives, its synthesis called the originally proposed structure of the natural product into question. acs.orgacs.org |

| Tricycle 3 | A key intermediate with the core acs.orgfigshare.comzju.edu.cn tricyclic steenkrotane skeleton. | A central building block for subsequent functionalization and elaboration towards the final product. acs.orgacs.org |

| Vinyl epoxide–aldehyde 5 | Precursor to the tricyclic core. | Substrate for the key titanium(III)-catalyzed reductive annulation reaction. acs.orgacs.org |

Key Chemical Transformations and Reactions

The successful synthesis of the hydroperoxide-keto form of (±)-Steenkrotin B hinged on several powerful and elegant chemical transformations. These reactions were instrumental in constructing the characteristic polycyclic and stereochemically rich structure of the molecule.

The foundation of the synthetic strategy was the construction of the initial bicyclic system using a Diels–Alder reaction. acs.orgacs.org This pericyclic reaction is a classic and highly efficient method for forming six-membered rings. In this synthesis, the reaction was performed between cycloheptenone 7 and Rawal's diene 8 . acs.org This step established the initial stereochemistry and provided the core framework, adduct 6 , upon which the rest of the molecule was built. acs.org The subsequent functional group manipulations of adduct 6 , including a Lemieux–Johnson oxidation, led to the formation of the crucial vinyl epoxide–aldehyde 5 . acs.org

A pivotal step in the synthesis was the construction of the acs.orgfigshare.comzju.edu.cn tricyclic skeleton 3 . researchgate.netresearcher.life This was accomplished through a novel titanium(III)-catalyzed reductive annulation reaction developed by the research group. acs.orgacs.org This key transformation was performed on the vinyl epoxide–aldehyde substrate 5 . acs.org The reaction proceeds through the formation of a 1,5-diol intermediate (4 ), which then undergoes further reactions to yield the desired tricyclic core. acs.org This method proved to be highly effective for creating the complex ring system in a controlled manner and had been previously utilized in the total synthesis of another Euphorbia diterpenoid, pepluanol A. researcher.lifezju.edu.cn Subsequent regioselective oxidation of the resulting diol at the C-3 position using TEMPO/NCS furnished the target ketone 3 . acs.org

The final key transformation was the introduction of the hydroperoxide group. acs.orgacs.org This was achieved through a regio- and diastereoselective hydroperoxidation of dienone 26 , which was prepared from tricycle 3 after protection of the hydroxyl groups and dehydration. acs.org The investigation into the hydroperoxidation conditions was crucial for the success of this step. acs.org The reaction ultimately yielded the silylated hydroperoxide–keto compound 27 , which, upon desilylation, furnished the final product 2′ . acs.org

| Step | Reactant | Key Reagents/Conditions | Product | Yield |

| Dehydration | Diol intermediate derived from 19 | Burgess reagent | Dienone 26 | 78% acs.org |

| Hydroperoxidation | Dienone 26 | O₂, AIBN, PhSiH₃ | Silylated hydroperoxide 27 | 55% acs.org |

| Desilylation | Silylated hydroperoxide 27 | HF·pyridine (B92270) | Hydroperoxide-keto form 2' | 74% acs.org |

The synthesis of a complex molecule like this compound necessitates a careful strategy for the protection and deprotection of reactive functional groups, particularly hydroxyl groups. bham.ac.ukcem.comslideshare.net In the synthesis of the hydroperoxide-keto form, protecting groups were critical to prevent undesired side reactions.

A key challenge arose after the formation of the tricyclic diol 3 . This intermediate was found to be unstable and prone to a retro-aldol reaction. acs.org Therefore, protection of its two hydroxyl groups was required before proceeding with further transformations. acs.org

Protection: Conventional protection conditions using tert-butyldimethylsilyl chloride (TBSCl) with triethylamine (B128534) or tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) with 2,6-lutidine were unsuccessful, leading exclusively to an undesired tetracyclic product. acs.org The desired protection was ultimately achieved by treating diol 3 with sodium hydride (NaH) and TBSCl in refluxing tetrahydrofuran (B95107) (THF), which afforded the protected compound 19 in 75% yield. acs.org

Deprotection: The final step of the total synthesis was the removal of the silyl (B83357) protecting group from intermediate 27 . This was cleanly accomplished using hydrogen fluoride-pyridine (HF·pyridine), which furnished the final hydroperoxide–keto product 2′ in 74% yield. acs.org

The strategic use of these protecting groups ensured that the desired chemical transformations occurred at the correct positions and that the core structure remained intact throughout the multi-step synthesis.

Intramolecular Aldol (B89426) Condensation/Vinylogous Retro-Aldol/Aldol Sequence (related to Steenkrotin A synthesis)

While the total synthesis of this compound is a distinct challenge, key strategies can be informed by the successful synthesis of its close structural relative, Steenkrotin A. A pivotal step in the total synthesis of (±)-Steenkrotin A was the construction of its final six-membered ring. scribd.comnih.gov This was ingeniously accomplished through a carefully orchestrated intramolecular aldol condensation/vinylogous retro-aldol/aldol sequence. scribd.comresearchgate.net This sequence was not only crucial for ring formation but also for establishing the correct stereochemistry at a key position.

The process begins with an intermediate poised for an intramolecular aldol condensation. However, simple cyclization would lead to an undesired stereochemical outcome. The researchers observed that under optimized conditions, a vinylogous retro-aldol reaction could occur, leading to the opening of the ring and the formation of a transient aldehyde intermediate. oup.comorganic-chemistry.org This intermediate is conformationally flexible, allowing for a subsequent, stereochemically favorable intramolecular aldol cyclization to furnish the desired product. nih.gov This elegant sequence effectively inverts the relative configuration at the C7 position, highlighting a sophisticated solution to a complex stereochemical problem. nih.govresearchgate.net The optimization of reaction conditions was critical to favor this retro-aldol/aldol pathway to maximize the yield of the desired epimer. oup.com

Strategic Design for Structural Complexity Building

The synthesis of this compound, with its unique researchgate.netresearchgate.netresearchgate.netnih.gov tetracyclic skeleton featuring an endoperoxide moiety, demands a highly strategic approach to assemble its inherent structural complexity. scribd.com A diastereoselective synthesis of the hydroperoxide-keto form of (±)-Steenkrotin B has been reported, showcasing a strategy built on key cycloaddition and annulation reactions. nih.govacs.org

Assembly of Tricyclic Skeletons

The construction of the core polycyclic system is a primary hurdle in the synthesis of steenkrotin-type diterpenoids. One reported strategy for the angularly fused [5–6–7] tricyclic carbon framework, a core structure related to the steenkrotins, utilized an intramolecular nitrile oxide/alkene [3 + 2] cycloaddition. rsc.org This approach, however, was part of an initial strategy that faced challenges in constructing a key quaternary center and was ultimately revised. utexas.edu

A more successful approach for the hydroperoxide-keto form of this compound involved a Diels-Alder cycloaddition as a key step. nih.govacs.org This powerful C-C bond-forming reaction is a cornerstone in the rapid assembly of cyclic and polycyclic systems. Following the cycloaddition, a titanium(III)-catalyzed reductive annulation was employed to construct a subsequent ring, demonstrating a modern approach to building the intricate skeleton. researchgate.netnih.gov This highlights a strategy where different types of cyclization reactions are used sequentially to build up the complex framework.

Construction of Contiguous Stereogenic Centers

Steenkrotin A, a related diterpenoid, possesses a complex framework with eight stereogenic centers, six of which are contiguous, including one all-carbon quaternary center. utexas.eduscribd.com The synthesis of this compound involves navigating similar stereochemical challenges. The diastereoselective synthesis of its hydroperoxide-keto form relied on substrate-controlled reactions to set the relative stereochemistry during the key transformations. nih.govacs.org

Key strategic elements include:

Diels-Alder Cycloaddition: The inherent stereoselectivity of this reaction can set multiple stereocenters in a single, predictable step.

Titanium(III)-catalyzed Reductive Annulation: This method was shown to be effective in constructing functionalized 1,5-diols, which are precursors for further stereocontrolled transformations. researchgate.net

Regio- and Diastereoselective Hydroperoxidation: The final installation of the hydroperoxide group, a defining feature of this compound, was achieved with high diastereoselectivity, crucial for obtaining the correct isomer. nih.govacs.org

The control over these contiguous stereocenters is a testament to the power of modern synthetic methods where the stereochemical outcome is dictated by the reagents and the inherent conformational biases of the substrate. oup.com

Challenges in Synthesis (e.g., retro–aldol side reactions, conversion to endoperoxide)

The synthesis of complex natural products like this compound is invariably accompanied by significant challenges.

Retro-Aldol Side Reactions: As seen in the related synthesis of Steenkrotin A, aldol reactions can be reversible. nih.gov While the retro-aldol reaction was strategically exploited in that case, unwanted retro-aldol fragmentation can also be a competing side reaction that lowers the yield of the desired product. oup.commasterorganicchemistry.com Such pathways represent a common challenge in syntheses that employ aldol-type transformations to construct complex carbon skeletons. researchgate.netnih.gov

Conversion to Endoperoxide: A key challenge specific to this compound is the formation of the endoperoxide bridge. The reported synthesis of the hydroperoxide-keto form of (±)-Steenkrotin B addresses this directly. nih.govacs.org The key transformation is a regio- and diastereoselective hydroperoxidation. researchgate.net This step is critical and requires careful selection of reagents and conditions to introduce the peroxide functionality at the correct position and with the correct stereochemistry, avoiding competing oxidation pathways or rearrangements. The use of cobalt-catalyzed hydroperoxysilylation (Isayama–Mukaiyama peroxidation) is a relevant modern method for such transformations. nih.gov

Broader Applications of Synthetic Methodologies

The synthetic strategies developed for complex targets like this compound often have applications that extend beyond the specific natural product. The methods used are frequently robust and can be applied to the synthesis of other related compounds, particularly other cassane diterpenoids, a class of natural products with a wide range of biological activities. acs.orgrsc.org

Key methodologies with broader impact include:

Titanium(III)-catalyzed Reductive Annulation: This novel method, used in the this compound synthesis, provides a general route to diversely functionalized 1,5-diols from vinyl epoxide-aldehyde substrates and has been applied to the total synthesis of other diterpenoids. researchgate.net

Diels-Alder Cycloaddition: This remains a foundational strategy in organic synthesis for the construction of 6-membered rings and is widely used in the synthesis of various terpenoids. acs.orgacs.org

Intramolecular [3+2] Cycloaddition: Though not the final successful strategy for the steenkrotins, this method is a powerful tool for constructing five-membered rings and has been applied to the synthesis of the tricyclic core of other complex alkaloids. rsc.orgacs.org

Dearomative Rearrangements: Methodologies such as the decarboxylative dienone-phenol rearrangement, used in the synthesis of other cassane diterpenes, offer novel, protecting-group-free pathways to complex skeletons from readily available aromatic precursors. acs.orgacs.org

The development of these synthetic tools, spurred by the challenge of total synthesis, enriches the toolbox of organic chemistry, enabling the construction of other complex molecules for biological and medicinal studies. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Reactions in Steenkrotin-related Synthesis This table summarizes the pivotal reactions discussed in the synthesis of this compound and related compounds.

| Reaction Name | Purpose in Synthesis | Key Intermediates/Products | Related Section |

|---|---|---|---|

| Intramolecular Aldol/Retro-Aldol/Aldol | Final ring formation; Stereocenter inversion | β-hydroxy ketone, Aldehyde intermediate | 3.1.2.5 |

| Diels-Alder Cycloaddition | Assembly of cyclic skeleton | Fused bicyclic systems | 3.2.1 |

| Ti(III)-catalyzed Reductive Annulation | Ring construction (annulation) | Functionalized 1,5-diols | 3.2.1 |

| Regio- and Diastereoselective Hydroperoxidation | Formation of hydroperoxide moiety | Hydroperoxide-keto form of this compound | 3.2.2, 3.2.3 |

Table 2: Synthetic Challenges and Solutions This table outlines the primary synthetic hurdles and the strategic solutions employed.

| Challenge | Strategic Solution | Reference |

|---|---|---|

| Construction of Contiguous Stereocenters | Substrate-controlled diastereoselective reactions (e.g., Diels-Alder) | nih.gov, utexas.edu |

| Retro-Aldol Side Reactions | Controlled exploitation of the retro-aldol/aldol sequence for stereoinversion | oup.com, nih.gov |

| Formation of Endoperoxide Moiety | Regio- and diastereoselective hydroperoxidation | nih.gov, acs.org |

Biosynthetic Investigations and Pathways of Steenkrotin B

Diterpenoid Classification within Natural Product Biosynthesis

Diterpenoids represent a vast and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The biosynthesis of these compounds is a testament to the intricate enzymatic machinery present in nature, capable of constructing complex molecular architectures. The classification of diterpenoids is primarily based on their carbon skeleton, which is formed through a series of cyclization and rearrangement reactions catalyzed by diterpene synthases (DTSs). nih.gov

In plants, the journey to a diterpenoid begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form GGPP. jmb.or.kr This linear precursor is then subjected to cyclization by Class I and Class II diterpene synthases, which can generate a wide array of carbocyclic skeletons. jmb.or.kr These skeletons are categorized based on the number of rings they contain, ranging from acyclic to complex polycyclic systems. jmb.or.kr

Steenkrotin B, isolated from the leaves of Croton steenkampianus, is a notable example of a highly modified diterpenoid. scribd.comsemanticscholar.org It possesses a complex and unusual nih.govjmb.or.krjmb.or.krru.ac.za tetracyclic carbon framework. scribd.com This places it within the broad category of tetracyclic diterpenoids. Further classification of tetracyclic diterpenoids can be based on the nature of their bridged ring systems. jmb.or.kr For instance, some tetracyclic diterpenes feature a C-8 bridging ring, while others have a C-9 bridging ring. jmb.or.kr The unique 5-6-6-7 fused ring system of this compound distinguishes it from more common tetracyclic diterpenoid skeletons like the grayananes (5/7/6/5) or the cyclopianes (6/5/5/5). nih.govjmb.or.kr

The structural diversity within the diterpenoid family is further expanded by post-cyclization modifications, often carried out by enzymes such as cytochrome P450 monooxygenases. These enzymes introduce various functional groups, leading to the vast number of diterpenoids found in nature.

Table 1: Classification of Selected Diterpenoid Skeletons

| Classification | Number of Rings | Ring System Example | Example Compound(s) |

| Acyclic | 0 | - | Phytane |

| Bicyclic | 2 | Labdane | Forskolin |

| Tricyclic | 3 | Abietane | Abietic Acid |

| Tetracyclic | 4 | Kaurane | Kaurane |

| Tetracyclic | 4 | Atisane | Atisane |

| Tetracyclic | 4 | Grayanane | Grayanotoxin |

| Tetracyclic | 4 | nih.govjmb.or.krjmb.or.krru.ac.za | This compound |

| Pentacyclic | 5 | Taxane | Taxol |

Hypothesized Biogenetic Pathways for Steenkrotins

The co-isolation of Steenkrotin A and this compound from Croton steenkampianus, coupled with their shared nih.govjmb.or.krru.ac.za tricyclic steenkrotane core, strongly suggests a divergent biosynthetic pathway from a common intermediate. researchgate.net While the precise enzymatic steps remain to be fully elucidated, a plausible biogenetic pathway can be hypothesized based on known chemical reactions and biosynthetic transformations in related diterpenoids.

The biosynthesis is thought to commence with the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to form a foundational carbocyclic skeleton. A key proposed step in the formation of the steenkrotane core is an intramolecular Diels-Alder reaction. thieme-connect.com This type of [4+2] cycloaddition is a known strategy in the biosynthesis of some polycyclic natural products. thieme-connect.com

From a common intermediate, the pathway is believed to diverge to form the distinct structures of Steenkrotin A and this compound. For this compound, the formation of its characteristic nih.govjmb.or.krjmb.or.krru.ac.za tetracyclic system, which includes an endoperoxide bridge, would require a series of specific oxidative and cyclization steps. The synthesis of a hydroperoxide-keto form of (±)-steenkrotin B has been achieved chemically, involving a key Diels-Alder cycloaddition, a titanium(III)-catalyzed reductive annulation, and a regio- and diastereoselective hydroperoxidation. While this is a chemical synthesis, it provides a potential model for the types of transformations that could occur in the biosynthetic pathway.

The proposed biogenetic relationship underscores the efficiency of natural product biosynthesis, where a single precursor can be tailored by specific enzymes to generate multiple, structurally complex molecules.

Table 2: Proposed Key Transformations in Steenkrotin Biosynthesis

| Proposed Transformation | Precursor Type | Resulting Feature in this compound | Potential Enzyme Class |

| Intramolecular Diels-Alder | Acyclic/Bicyclic Diterpene | nih.govjmb.or.krru.ac.za Tricyclic Core | Diels-Alderase |

| Oxidative Cyclization | Tricyclic Intermediate | Endoperoxide Bridge | Cytochrome P450/Dioxygenase |

| Skeletal Rearrangement | Common Steenkrotane Intermediate | nih.govjmb.or.krjmb.or.krru.ac.za Tetracyclic Skeleton | Terpene Synthase/P450 |

Role of Peroxide Linkages in Natural Product Biosynthesis

The endoperoxide linkage is a distinctive and relatively uncommon feature in natural products, often associated with significant biological activity. The formation of such a moiety within a complex molecule like this compound is a biosynthetically challenging task that likely involves highly specific enzymatic catalysis.

In natural product biosynthesis, the installation of peroxide functionalities can occur through various mechanisms, often involving the reaction of a substrate with molecular oxygen. Enzymes such as cytochrome P450s and non-heme iron-dependent oxygenases are known to catalyze a wide range of oxidative reactions. nih.gov These enzymes can generate highly reactive radical intermediates, which can then lead to the formation of new carbon-oxygen or oxygen-oxygen bonds. nih.gov The formation of the endoperoxide in this compound is hypothesized to proceed through an oxidative cyclization of a suitable diene precursor.

The enzymatic control over such reactions is crucial to ensure the correct regioselectivity and stereoselectivity of the peroxide installation. In some biosynthetic pathways, the formation of a peroxide is a key step that triggers subsequent skeletal rearrangements, as seen in the Kornblum-DeLaMare rearrangement, a process that has been utilized in the synthesis of various natural products. beilstein-journals.org While not directly confirmed for this compound, it is plausible that a P450-type enzyme is involved in its biosynthesis, given the prevalence of these enzymes in the functionalization of diterpenoid skeletons. oup.com The enzyme would activate molecular oxygen and direct its addition across a diene system in the biosynthetic intermediate to form the endoperoxide bridge characteristic of this compound. This enzymatic control prevents the formation of undesired side products and ensures the construction of the precise, biologically active architecture.

Preclinical Pharmacological and Biological Activity Research of Steenkrotin B

Antimicrobial Activity Studies

The antimicrobial potential of Steenkrotin B has been investigated against various bacterial species, including those responsible for common infections and tuberculosis.

This compound has demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. up.ac.za In vitro studies using bioautography on Thin Layer Chromatography (TLC) plates indicated growth inhibition against Bacillus cereus and Escherichia coli. up.ac.za

To quantify this activity, a serial dilution microplate assay was performed to determine the Minimum Inhibitory Concentration (MIC). The results confirmed moderate bioactivity against both bacterial strains. up.ac.zaup.ac.za

| Pathogen | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | Positive | 100 |

| Escherichia coli | Negative | 100 |

The efficacy of this compound was evaluated against the H37Rv reference strain of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. up.ac.zaup.ac.za The study utilized the radiometric BACTEC method, which assesses the metabolic activity of viable bacteria. up.ac.za

In this assay, this compound did not show significant activity. up.ac.za The half-maximal inhibitory concentration (IC50) was determined to be greater than 10 µg/mL, the highest concentration tested. up.ac.zaup.ac.za Based on this result, this compound is classified as inactive against M. tuberculosis. up.ac.za

Antibacterial Activity: Moderate activity against Bacillus cereus and Escherichia coli

Antioxidant Activity Evaluation

The potential of this compound to act as an antioxidant was assessed through its ability to scavenge free radicals.

The antioxidant capacity of this compound was determined using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. up.ac.za This method measures the ability of a compound to donate hydrogen and thereby reduce the DPPH radical. up.ac.zascielo.br Both qualitative and quantitative assays were conducted. up.ac.za

The quantitative results showed that this compound possesses scavenging activity, although it was less potent than the control substances, quercetin (B1663063) and ascorbic acid. up.ac.za

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 274.00 |

| Quercetin | 0.05 |

| Ascorbic acid | 3.30 |

Antiprotozoal Activity Research

Investigations into the antiprotozoal effects of this compound have included testing against the parasite responsible for malaria.

Contrary to showing inactivity, studies indicate that this compound (also referred to as compound 2 in some literature) exhibits mild to moderate antiplasmodial activity. acs.orgresearchgate.net The compound was tested against four strains of Plasmodium falciparum, the deadliest species of protozoan parasite that causes malaria in humans. The tested strains included two chloroquine-susceptible strains (D6 and D10) and two chloroquine-resistant strains (Dd2 and W2). researchgate.netnih.govacs.org The research demonstrated that this compound was moderately active across these strains, with half-maximal inhibitory concentration (IC50) values ranging from 9.1 to 15.8 µM. researchgate.netacs.org

| P. falciparum Strain | Chloroquine (B1663885) Sensitivity | IC50 (µM) |

|---|---|---|

| D6 | Susceptible | >30* |

| D10 | Susceptible | 15.8 |

| Dd2 | Resistant | 9.4 |

| W2 | Resistant | 9.1 |

\Note: One study focusing on Steenkrotin A reported an IC50 >30 µM for Steenkrotin A against the D6 strain, while other studies focusing on this compound (compound 2) reported the moderate activity range of 9.1-15.8 µM across the strains listed. researchgate.netacs.orgresearchgate.net*

Investigation of Inactivity Despite Endoperoxide Moiety

This compound, a diterpenoid isolated from the leaves of Croton steenkampianus, presents a fascinating case in medicinal chemistry due to its structural features and biological activity profile. researchgate.nethilarispublisher.comsemanticscholar.org Notably, it possesses an endoperoxide bridge, a moiety famously associated with the potent antimalarial activity of compounds like artemisinin (B1665778). up.ac.za However, despite the presence of this key functional group, this compound and its acetate (B1210297) derivative have demonstrated a lack of significant antiplasmodial activity in preclinical testing against various strains of Plasmodium falciparum. up.ac.za

Synergistic Effects with Established Antimalarials (e.g., Chloroquine)

While this compound itself is largely inactive as an antiplasmodial agent, studies have explored its potential to modulate the activity of conventional antimalarials. up.ac.za When tested in combination with chloroquine against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, a slight improvement in the inhibitory concentration (IC50) was observed. up.ac.za This suggests a potential, albeit modest, synergistic interaction.

The testing revealed that in the presence of chloroquine, the IC50 of this compound against the D6 strain was 3.00 µg/ml, and against the W2 strain, it was also 3.00 µg/ml. up.ac.za This indicates a modest enhancement of activity when combined with a standard antimalarial drug. up.ac.za

Table 1: Synergistic Antiplasmodial Activity of this compound with Chloroquine

| Compound Combination | P. falciparum Strain | IC50 (µg/ml) |

| This compound + Chloroquine | D6 (Sensitive) | 3.00 |

| This compound + Chloroquine | W2 (Resistant) | 3.00 |

Source: University of Pretoria, 2008. up.ac.za

Antiviral Activity Investigations

As part of a broader screening of its biological properties, this compound was evaluated for its potential to inhibit the human immunodeficiency virus (HIV). up.ac.zaup.ac.za The investigation specifically focused on its effect on reverse transcriptase (RT), a critical enzyme for the replication of the HIV virus. up.ac.zascielo.br The reverse transcriptase colorimetric assay is a standard in vitro method used to identify compounds that can interfere with this enzyme's function. up.ac.zanih.gov

In these assays, this compound was tested at a concentration of 50 µg/ml. The results clearly indicated that this compound was not active against the reverse transcriptase enzyme at this concentration. up.ac.za This lack of activity suggests that this compound is unlikely to be a viable candidate for development as an anti-HIV agent targeting this specific enzyme. up.ac.za

Cytotoxicity Profiling in Non-Clinical Models

The cytotoxicity of this compound has been evaluated using Vero cells, which are derived from the kidney of an African green monkey and are a standard cell line for in vitro toxicity testing. up.ac.zanih.gov Multiple studies have consistently shown that this compound has low toxicity against this cell line under typical assay conditions. researchgate.netnih.govacs.org

In one detailed study, this compound demonstrated no toxicity on Vero cells at concentrations ranging from 3.1 to 200 μg/ml. up.ac.za It was noted as the least toxic of the compounds isolated from Croton steenkampianus. up.ac.za However, at a significantly higher concentration of 400 μg/ml, the percentage of cell growth inhibition increased from 0% to 80%. up.ac.za This indicates that while it is non-toxic at lower concentrations, cytotoxicity can occur at very high doses. up.ac.za The antibacterial activities observed for the compound were at concentrations where Vero cell growth was not inhibited. up.ac.za

Table 2: Cytotoxicity of this compound against Vero Cells

| Concentration (µg/ml) | Effect on Vero Cell Growth |

| 3.1 - 200 | No toxicity observed |

| 400 | ~80% inhibition |

Source: University of Pretoria, 2008. up.ac.za

Proposed Mechanisms of Action and Activity-Structure Correlations

The biological activity profile of this compound is intrinsically linked to its unique chemical structure. semanticscholar.orgmdpi.com It is a diterpenoid with a novel carbon skeleton that may be derived from a daphnane-type structure through a rearrangement. rhhz.net The most significant feature for its predicted bioactivity is the endoperoxide moiety. up.ac.zaresearchgate.net In many natural products, particularly artemisinin and its derivatives, this peroxide bridge is the pharmacophore responsible for potent antimalarial activity. The proposed mechanism involves the cleavage of this bridge by ferrous iron (Fe²⁺) from digested heme within the parasite, generating highly reactive oxygen-centered radicals that damage parasite proteins and membranes. up.ac.za

However, this compound is notably inactive against P. falciparum. up.ac.za This suggests a negative structure-activity relationship, where other features of the molecule abrogate the expected effect of the endoperoxide. It is hypothesized that severe structural constraints in the this compound molecule either prevent the necessary interaction with heme iron or create a steric shield that protects the parasite's biological macromolecules from the generated radicals. up.ac.za An alternative hypothesis is that the molecular structure facilitates a non-toxic deactivation pathway for the compound itself before it can exert a parasiticidal effect. up.ac.za

The slight synergistic effect observed with chloroquine suggests a possible, though weak, interaction with pathways related to chloroquine's mechanism of action, such as heme detoxification, but this is not a primary activity. up.ac.zanih.gov Its lack of activity against HIV reverse transcriptase further refines its activity profile, indicating a high degree of target specificity for biologically active compounds, which this compound does not appear to possess in this context. up.ac.za The low cytotoxicity in Vero cells at a broad range of concentrations is a positive attribute, but its lack of potent primary bioactivity makes its therapeutic potential limited based on current research. up.ac.zanih.gov

Speculative Link to Acidic Properties (Carboxylic Acid Side Chain)

The biological activity profile of this compound, particularly its observed lack of significant anti-HIV activity, has led to speculation regarding the influence of its chemical structure. One notable feature of the this compound molecule is the presence of a carboxylic acid side chain. Research has suggested that this acidic functional group might be responsible for its inactivity against the human immunodeficiency virus (HIV). nih.gov

In one study, this compound, along with its counterpart Steenkrotin A and other isolated compounds, was tested for its ability to inhibit the HIV-1 reverse transcriptase enzyme in vitro. nih.gov At the tested concentration of 50 µg/ml, neither Steenkrotin A nor this compound demonstrated any significant anti-HIV activity. nih.gov The discussion of these findings pointed towards the acidic nature of the carboxylic acid moiety as a potential reason for this lack of efficacy. nih.gov It is hypothesized that the acidity of this side chain may interfere with the compound's ability to interact effectively with the enzyme's active site or traverse cellular membranes to reach its target. However, it is also noted that the observed inactivity could be dose-dependent and that testing at higher concentrations or using different assay methods might be necessary to fully explore any potential anti-HIV properties. nih.gov

Comparison with other Peroxide-Containing Natural Products

This compound belongs to a large and diverse class of naturally occurring compounds characterized by the presence of a peroxide bridge (-O-O-). This structural feature is often associated with a wide range of potent biological activities. acs.orgresearchgate.netbeilstein-journals.org The reactivity of the endoperoxide bond is believed to be central to the pharmacological effects of these molecules. dovepress.com

The most renowned peroxide-containing natural product is artemisinin , a sesquiterpene lactone that has become a cornerstone of modern antimalarial therapy. nih.govumich.edu The mechanism of action for artemisinin and its derivatives is thought to involve the cleavage of the endoperoxide bridge, a reaction catalyzed by intra-parasitic iron (in the form of heme). dovepress.comnih.gov This cleavage generates highly reactive free radicals that subsequently damage parasite proteins and other vital macromolecules, leading to parasite death. dovepress.comnih.gov this compound, which also contains an endoperoxide moiety, was expected to exhibit similar antiplasmodial activity. up.ac.za However, studies have shown that this compound possesses only mild to moderate antiplasmodial activity. psu.edufip.org This suggests that while the peroxide bridge is a key pharmacophore, other structural features of the molecule significantly modulate its biological efficacy. The structural complexity and steric hindrance around the peroxide bridge in this compound might limit its access to or interaction with the iron catalyst within the parasite, or affect the stability and reactivity of the resulting radicals. up.ac.za

Beyond antimalarial effects, peroxide-containing natural products have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer Activity: Many diterpenoid hydroperoxides and endoperoxides have been shown to possess significant cytotoxic activity against various cancer cell lines. tandfonline.com For instance, certain fungal endoperoxides have exhibited inhibitory effects on HIV-1 replication and cytotoxicity against HeLa, MCF-7, and MDA-MB-231 cell lines. beilstein-journals.org this compound, however, has been reported to be the least toxic among the compounds isolated from Croton steenkampianus, showing no toxicity on Vero cells at concentrations up to 200 μg/ml. researchgate.net

Antimicrobial and Antifungal Activity: Various natural peroxides have displayed activity against bacteria and fungi. beilstein-journals.org this compound has also been noted to have antibacterial activities at concentrations where it does not inhibit the growth of Vero cells. researchgate.net

Anti-inflammatory Activity: Some endoperoxides have been identified as having anti-inflammatory properties. acs.org

The preclinical research on this compound and its comparison with other peroxide-containing natural products underscore the complexity of structure-activity relationships. The presence of a peroxide bridge is a strong indicator of potential biological activity, but the ultimate potency and spectrum of effects are finely tuned by the rest of the molecular scaffold, including features like the carboxylic acid side chain in this compound.

Interactive Data Table: In Vitro Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| This compound | Dd2 (chloroquine-resistant) | 9.4 | psu.edufip.org |

| This compound | W2 (chloroquine-resistant) | 9.1 | psu.edufip.org |

| This compound | D10 (chloroquine-susceptible) | 15.8 | psu.edufip.org |

Interactive Data Table: Cytotoxicity of Compounds from Croton steenkampianus

| Compound/Extract | Cell Line | Activity/Toxicity | Concentration | Reference |

| This compound | Vero cells | No toxicity | 3.1 - 200 µg/ml | researchgate.net |

| This compound | Vero cells | 0 - 80% inhibition | 400 µg/ml | researchgate.net |

| Steenkrotin A | Vero cells | No toxicity | 1.5 - 6.3 µg/ml | researchgate.net |

| Quercetin | Vero cells | Toxic | > 0.73 µg/ml | researchgate.net |

| Indane derivative | Vero cells | No inhibition | 3.1 - 25 µg/ml | researchgate.net |

| Crude Extract | Vero cells | Lower toxicity than known drugs | 45.0 µg/ml (ID50) | researchgate.net |

Research on Steenkrotin B Analogues, Derivatives, and Structure Activity Relationships Sar

Synthesis and Evaluation of Derivatives

The modification of the Steenkrotin B scaffold allows researchers to probe the influence of different chemical groups on its bioactivity. One such modification is the acetylation of its hydroxyl groups.

This compound can be acetylated to form this compound acetate (B1210297). The structure of this derivative has been confirmed through spectroscopic methods, including 1H-NMR, 13C-NMR, and COSY experiments up.ac.za.

The biological activity of this compound acetate has been evaluated, particularly its cytotoxicity. In an assay using Vero cells, this compound acetate was found to have an ID50 of 53.8 µg/mL. This indicates lower toxicity compared to the standard drug chloroquine (B1663885), which had an ID50 of 25.0 µg/mL in the same assay up.ac.za.

| Compound | ID50 (µg/mL) |

|---|---|

| This compound Acetate | 53.8 |

| Chloroquine | 25.0 |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to identify the specific parts of a molecule, or pharmacophores, that are responsible for its biological activity. For this compound and related norditerpenoid peroxides, certain structural features are considered critical.

Endoperoxide Bridge: The endoperoxide bridge is a key feature of many biologically active natural products, most notably the antimalarial drug Artemisinin (B1665778) nih.gov. The mechanism of action for such compounds is believed to involve the cleavage of the peroxide bridge, often mediated by heme, which generates carbon-centered free radicals that are toxic to the malaria parasite mdpi.com. This compound, a diterpenoid endoperoxide isolated from Croton steenkampianus, displayed mild antiplasmodial activity, a property often linked to this peroxide moiety mdpi.comresearchgate.net. Polycyclic endoperoxides as a class are frequently associated with antiprotozoal and antitumor properties nih.govresearchgate.net.

Dienone System: In related diterpenoid compounds, such as rhamnofolanes, the presence of a dienone system within the core ring structure has been identified as crucial for cytotoxic activity mdpi.com. Research on curcusones, for example, highlights the importance of the dienone system in ring B for their potency against various cancer cell lines mdpi.com. This suggests that the analogous system in the this compound framework likely contributes significantly to its own observed bioactivities.

Establishing a comprehensive SAR for complex natural products like this compound presents several challenges. For the diverse chemical constituents isolated from the Croton genus, it is acknowledged that further studies into their mechanisms of action and structure-activity relationships are necessary for a better understanding of their potential as medicines mdpi.comsemanticscholar.org.

From a chemical synthesis perspective, the late-stage modification of complex molecules to generate analogues for SAR studies is inherently difficult. Desired chemical transformations must tolerate the various functional groups already present in the molecule, proceed with predictable selectivity, and be effective across a range of substrates nih.govscribd.com. The intricate, stereochemically rich structure of this compound makes targeted, selective modifications a formidable synthetic challenge, thus slowing the process of building a detailed SAR profile researchgate.net.

Importance of Structural Motifs (e.g., Endoperoxide, Dienone System in related compounds) for Bioactivity

Chemical Modification Strategies for Enhanced Activity

To improve the potency and pharmacokinetic properties of lead compounds like this compound, various chemical modification strategies can be employed. These late-stage modifications aim to generate analogues with enhanced activity without resorting to a complete de novo synthesis nih.gov.

General strategies that could be applied to the this compound scaffold include:

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity nih.gov. For instance, blocking potential metabolic sites with a fluorine atom can improve a drug's pharmacokinetic profile nih.gov.

Oxygenation/Peroxidation: The introduction or modification of oxygen-containing functional groups is a key strategy. For endoperoxides, modifying the groups surrounding the peroxide bridge could modulate its reactivity and, therefore, its biological activity nih.gov.

C-H Functionalization: Modern synthetic methods allow for the direct conversion of carbon-hydrogen (C-H) bonds into other functional groups. This enables precise modifications at positions that were previously difficult to access, opening new avenues for optimizing the molecule's structure for enhanced activity nih.govscribd.com.

The goal of these modifications is to systematically probe the structure of this compound, using the principles of structure-activity relationships to guide the design of more potent and selective therapeutic agents archive.org.

Advanced Analytical and Spectroscopic Characterization Techniques for Steenkrotin B Studies

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool in the characterization of new natural products. For Steenkrotin B, this technique was crucial for establishing its exact molecular formula. By measuring the mass-to-charge ratio of the molecular ion with very high accuracy, HRMS allows for the determination of the elemental composition.

The molecular formula of this compound was determined to be C₂₀H₂₈O₇. semanticscholar.orgsemanticscholar.org This information is critical as it defines the number of carbon, hydrogen, and oxygen atoms in the molecule and allows for the calculation of the degree of unsaturation (also known as the index of hydrogen deficiency), which provides initial clues about the number of rings and/or double bonds present in the structure.

Table 1: HRMS Data Summary for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₇ | Determines the elemental composition of the molecule. |

| Degrees of Unsaturation | 7 | Indicates the presence of a combination of seven rings and/or π-bonds. |

This table is generated based on the established molecular formula of this compound.

Detailed NMR Assignments (e.g., Chemical Shifts and Coupling Constants Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules like this compound. The structure was established mainly through extensive 1D and 2D NMR spectroscopic methods. researchgate.net This involves a detailed analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts, as well as the coupling constants between adjacent protons.

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (methyl, methylene (B1212753), methine, quaternary). Coupling constants (J-values) in the ¹H NMR spectrum are essential for determining the connectivity of protons and their dihedral angles, which helps in assigning relative stereochemistry. For complex molecules like this compound, which possesses a novel carbon skeleton, one-dimensional spectra are often insufficient due to signal overlap. semanticscholar.orgnih.gov Therefore, two-dimensional NMR experiments are indispensable.

Table 2: Types of NMR Data Used for this compound's Structural Elucidation

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts (δH), coupling constants (J) | Identifies proton types and their connectivity. |

| ¹³C NMR | Chemical shifts (δC) | Determines the carbon skeleton framework and functional groups. |

| DEPT | Differentiates CH, CH₂, and CH₃ groups | Simplifies carbon signal assignment. |

| COSY | Reveals ³JHH correlations | Establishes proton-proton spin systems and connectivity. d-nb.info |

| HSQC | Shows ¹JCH correlations | Links each proton to its directly attached carbon atom. d-nb.info |

| HMBC | Shows ²⁻³JCH correlations | Establishes long-range connectivity to piece together the molecular structure. unc.edu |

| NOESY/ROESY | Reveals through-space proton correlations | Determines the relative stereochemistry of the molecule. d-nb.info |

This table outlines the standard NMR techniques applied for the structural determination of complex diterpenoids.

Spectroscopic Data Interpretation for Complex Natural Products

The structural elucidation of a complex natural product like this compound is a puzzle solved by integrating data from multiple spectroscopic techniques. The process for these intricate molecules, particularly for polycyclic systems like daphnane (B1241135) diterpenoids, follows a well-established workflow. unc.eduacs.orgresearchgate.net

The process begins with HRMS to secure the molecular formula. This is followed by a comprehensive analysis of NMR data. ¹³C NMR and DEPT experiments provide a count of all carbon atoms and their types. The ¹H NMR spectrum gives the proton count and their immediate electronic environments.

The core of the structural work relies on 2D NMR. d-nb.info

COSY spectra are used to trace out chains of connected protons (spin systems).

HSQC spectra then map these protons to their corresponding carbon atoms, identifying the C-H units of each spin system.

HMBC is arguably the most critical experiment for complex structures. It reveals correlations between protons and carbons that are two or three bonds away. unc.edu This allows for the connection of the individual spin systems and the placement of quaternary carbons and heteroatoms, ultimately building the complete carbon skeleton.

Finally, NOESY or ROESY experiments are used to establish the molecule's three-dimensional structure. researchgate.net These experiments detect protons that are close to each other in space, even if they are not directly connected through bonds, which is essential for determining the relative configuration of stereocenters.

For daphnane diterpenoids, this integrated approach is vital to correctly assign the complex, fused ring systems and the stereochemistry at multiple chiral centers. d-nb.infounc.edu

Computational Chemistry Approaches for Structure Prediction and Validation

In modern natural product chemistry, computational methods are increasingly used as a powerful complement to experimental data, especially when spectroscopic information is ambiguous or when a molecule possesses a novel or highly complex structure. researchgate.netnih.gov For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), plays a key role in validating the proposed structure and assigning the correct relative and absolute configuration. escholarship.org

The typical workflow involves several steps:

Conformational Search: For a proposed structure, all possible low-energy conformations are generated using molecular mechanics or other efficient methods.

Geometry Optimization: The geometries of these conformers are then optimized at a higher level of theory, typically using DFT (e.g., with functionals like B3LYP or ωB97X-D). nsf.gov

NMR Chemical Shift Calculation: For each optimized low-energy conformer, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnsf.gov The final predicted shifts are usually a Boltzmann-averaged value based on the relative energies of the conformers.

Comparison with Experimental Data: The calculated NMR data for one or more plausible structural candidates are then compared with the experimental data. Statistical methods, such as the DP4+ analysis, are often employed to provide a probability score for each candidate, allowing for a confident assignment of the correct structure and stereochemistry. acs.org

This approach is invaluable for distinguishing between closely related diastereomers, where differences in NMR spectra can be subtle but are accurately predicted by high-level calculations. rsc.org

Future Research Directions and Potential Applications of Steenkrotin B Research

Elucidation of Biological Mechanism of Action

Steenkrotin B features an endoperoxide bridge, a structural motif famously associated with the potent antimalarial activity of compounds like artemisinin (B1665778). up.ac.za The mechanism for many such endoperoxides involves heme-mediated cleavage of the peroxide bond, generating carbon-centered free radicals that are toxic to the malaria parasite. semanticscholar.orgnih.gov

However, contrary to expectations, this compound was found to be inactive against Plasmodium falciparum in initial assays. up.ac.zaup.ac.za This discrepancy is a significant area for future investigation. It has been hypothesized that severe structural constraints in the this compound molecule may either prevent its access to parasitic membranes or lead to a mode of deactivation, neutralizing its potential parasiticidal effect. up.ac.za

Future research must focus on elucidating the precise biological interactions of this compound at a molecular level. Mechanistic studies are required to determine why its endoperoxide moiety does not confer antiplasmodial activity. These investigations could involve:

Cellular uptake and localization studies.

Probing interactions with heme and other potential intracellular targets.

Comparative studies with structurally related active and inactive endoperoxides to identify the key features governing activity.

Initial studies have also reported some antioxidant activity in a 2,2'-diphenyl-1-picryldrazyl (DPPH) radical scavenging assay, alongside cytotoxicity against Vero cells. researchgate.nethilarispublisher.comup.ac.za Understanding the mechanisms behind these activities is crucial.

| Activity Assessed | Target/Assay | Result | Reference |

|---|---|---|---|

| Antiplasmodial | Plasmodium falciparum (D6, D10, Dd2, W2 strains) | Inactive (IC₅₀ > 10 µg/ml) | up.ac.zaup.ac.za |

| Cytotoxicity | Vero cells | IC₅₀ = 305.9 µg/ml (Least toxic of tested compounds) | up.ac.za |

| Antimycobacterial | Mycobacterium tuberculosis (H37Rv) | Inactive (IC₅₀ > 10 µg/ml) | up.ac.za |

| Antioxidant | DPPH radical scavenging | Activity observed | up.ac.za |

Exploration of Synergistic Therapeutic Potential with Existing Agents

A compound that lacks potent standalone activity may still possess significant therapeutic value as a synergistic agent that enhances the efficacy of established drugs. Research on other compounds isolated from C. steenkampianus, such as Steenkrotin A, showed that their antiplasmodial activity improved when combined with chloroquine (B1663885). up.ac.zaup.ac.za

This precedent strongly suggests a research path for this compound. Future studies should investigate its potential to act synergistically with a range of therapeutic agents. For example, it is suggested that even though the compound was inactive against M. tuberculosis, it would be interesting to study its synergistic effect when combined with established antitubercular drugs. up.ac.za Furthermore, other diterpenes have been identified as effective sensitizers for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer therapy, pointing to a potential role for this compound in oncology. hilarispublisher.comresearchgate.net

Systematic screening of this compound in combination with known antimalarials, antibiotics, and anticancer drugs could reveal valuable synergistic interactions, potentially reducing required dosages of toxic drugs and combating drug resistance.

Development of Novel Synthetic Routes to Access Complex Architectures

The reliance on natural extraction for complex molecules like this compound is a major bottleneck for in-depth research. The development of efficient and scalable synthetic routes is therefore a critical research objective. The novel and intricate carbon skeleton of this compound makes it a challenging and attractive target for synthetic organic chemists. semanticscholar.orgscribd.com

Significant progress has already been made with the diastereoselective synthesis of the hydroperoxide-keto form of (±)-steenkrotin B. researcher.liferesearchgate.netacs.org This achievement provides a foundation for future synthetic endeavors.

| Key Transformation | Purpose | Reference |

|---|---|---|

| Diels-Alder Cycloaddition | Core ring system construction | researcher.liferesearchgate.net |

| Titanium(III)-catalyzed Reductive Annulation | Formation of key ring structures | researcher.liferesearchgate.net |

| Regio- and Diastereoselective Hydroperoxidation | Introduction of the critical peroxide functionality | researcher.liferesearchgate.net |

Future work in this area should aim to:

Develop a total synthesis of this compound itself.

Refine existing routes to improve yield and scalability.

Create synthetic pathways that allow for the generation of a library of structural analogs. These analogs are indispensable for conducting structure-activity relationship (SAR) studies to pinpoint the exact molecular features responsible for its observed biological effects and to potentially design derivatives with enhanced activity. nih.gov

Contribution to Natural Product Drug Discovery from Croton Species

The genus Croton is a well-established reservoir of phytochemical diversity, particularly rich in diterpenoids with a vast array of complex structures and biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. semanticscholar.orgresearchgate.netresearchgate.net The isolation of Steenkrotin A and this compound, with their unprecedented carbon skeletons, highlights that Croton species remain a promising source for the discovery of new chemical entities. semanticscholar.orgmdpi.com

Although this compound did not show strong activity in initial screens, its discovery is a valuable contribution to the field of natural product chemistry. semanticscholar.org It expands the known chemical space of diterpenoids and serves as a lead structure for chemical synthesis and biological screening. Further bioprospecting of C. steenkampianus and other related Croton species is highly warranted, as they may harbor other novel compounds with more potent therapeutic potential. researchgate.net Investigating the biosynthetic pathways that lead to these complex molecules within the plant could also offer insights for biomimetic synthesis and genetic engineering applications. researchgate.net

Investigation of Hidden Pharmacological Potential through Predictive Modeling

Modern computational tools offer a powerful strategy for uncovering the hidden therapeutic potential of natural products. In silico methods, such as the Prediction of Activity Spectra for Substances (PASS), can analyze a molecule's structure to forecast its likely biological activities, thereby guiding and prioritizing laboratory research. semanticscholar.orgresearchgate.netmdpi.com

As a class, polycyclic endoperoxides are frequently predicted by these models to possess antiprotozoal and antitumor properties. nih.govresearchgate.net While the antiprotozoal prediction was not borne out experimentally for this compound, its observed cytotoxicity lends weight to the need for a more thorough investigation of its antitumor potential. researchgate.nethilarispublisher.com

Future research should apply a battery of predictive modeling tools to the this compound structure. Such analyses could suggest previously untested pharmacological activities, such as anti-inflammatory, antiviral, or neuroprotective effects, which have been predicted for other endoperoxides. nih.govmdpi.com These computational predictions can generate new, testable hypotheses, efficiently directing future biological assays toward the most promising areas and maximizing the chances of discovering novel applications for this unique natural product.

Q & A

Q. What methods are used to structurally characterize Steenkrotin B, and what challenges arise in confirming its stereochemistry?

this compound (CHO) is characterized via a combination of NMR, IR, UV, and mass spectrometry (MS), supplemented by X-ray crystallography for absolute configuration determination . Key challenges include resolving its eight stereocenters, six of which are contiguous, and confirming the highly oxidized [5,6,6,7] tetracyclic framework. For novel compounds, rigorous purity validation (e.g., elemental analysis, HPLC) is required to exclude structural ambiguity .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Initial studies report moderate antiplatelet activity and antiplasmodial effects against Plasmodium falciparum strains (D6, D10, Dd2, W2) . Assays typically involve:

- Antiplatelet activity : Measuring inhibition of platelet aggregation using agonists like ADP or collagen in human platelet-rich plasma.